
7-(2-羟基-2-苯乙基)-3-甲基-8-(4-甲基哌啶-1-基)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, is a purine derivative that has been studied for its potential biological activities. Purine derivatives are known for their wide range of applications in medical practice, including their use as antiviral agents. The specific structure of this compound suggests that it may have interesting interactions with biological targets, which warrants further investigation into its properties and potential uses .
Synthesis Analysis
The synthesis of related purine derivatives typically involves multiple steps, starting from simpler precursors. For instance, the synthesis of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, which are structurally related to the compound , includes the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines in an aqueous dioxane medium. This process results in the formation of 8-amino derivatives, demonstrating the versatility of purine chemistry in generating a variety of functionalized molecules .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. X-ray diffraction methods have been used to confirm the structures of similar compounds, revealing the importance of intramolecular interactions such as hydrogen bonds and the orientation of substituents. For example, in the case of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives, the orientation of rings in the arylpiperazine fragment and the presence of a morpholine ring were found to influence ligand-receptor recognition, which could be relevant for the compound of interest as well .
Chemical Reactions Analysis
The reactivity of purine derivatives is influenced by their functional groups and the overall molecular conformation. The introduction of various substituents can modify the affinity for biological receptors, as seen in the study of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives. These modifications can lead to changes in the type and strength of interactions with biological targets, such as serotonin receptors, which may also apply to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, including the compound of interest, are characterized by techniques such as 1H NMR-spectrometry. The spectra provide information about the proton environment in the molecule, which is indicative of the molecular structure. For example, the proton signals of the uracil moiety and the substituent in position 7, as well as the aromatic proton signals, are specific to the structure of the synthesized compounds. These properties are essential for understanding the behavior of the compounds in biological systems and for the initial screening of their antimicrobial and antifungal activities .
科学研究应用
受体亲和力和精神活性
一项研究集中于开发具有潜在精神活性的嘌呤-2,6-二酮的新 8-氨基烷基衍生物。这些化合物被设计为 5-HT1A、5-HT2A 和 5-HT7 受体的配体,目的是表现出抗焦虑和抗抑郁特性。通过放射性配体结合试验和体内模型,某些衍生物表现出显着的抗抑郁样和抗焦虑样活性,突出了它们在设计用于精神疾病的新治疗剂中的潜力 (Chłoń-Rzepa 等人,2013)。
镇痛活性
另一个研究方向探索了 8-甲氧基-1,3-二甲基-2,6-二氧基嘌呤-7-基衍生物的镇痛和抗炎作用。这些化合物在体内模型中评估后,显示出显着的镇痛活性,一些衍生物在活性方面优于参考药物。这项研究为进一步研究这些化合物的药理特性作为潜在的镇痛和抗炎剂打开了大门 (Zygmunt 等人,2015)。
抗菌和抗真菌活性
进一步扩展嘌呤衍生物的用途,一项研究集中于合成 8-氨基-7-(2-羟基-2-苯乙基)-3-甲基黄嘌呤及其抗菌和抗真菌特性。这些化合物对金黄色葡萄球菌和白色念珠菌表现出有希望的活性,优于安比西林和尼他汀等参考药物。这突出了这些衍生物在开发新的抗菌和抗真菌剂中的潜力 (Romanenko 等人,2016)。
属性
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-8-10-24(11-9-13)19-21-17-16(18(27)22-20(28)23(17)2)25(19)12-15(26)14-6-4-3-5-7-14/h3-7,13,15,26H,8-12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBAQXPHCNTJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)


![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)
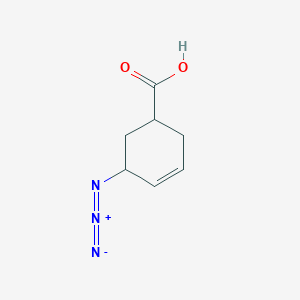
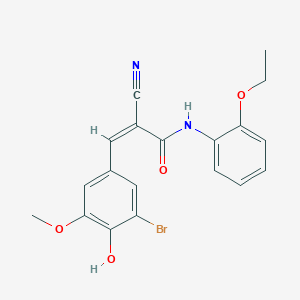
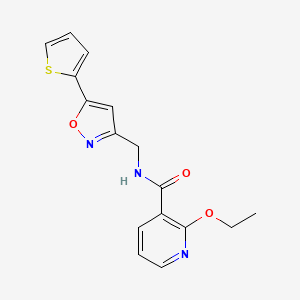
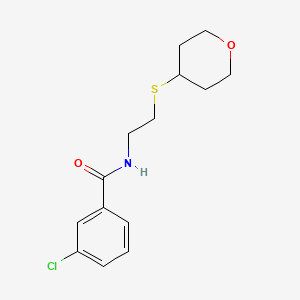
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)
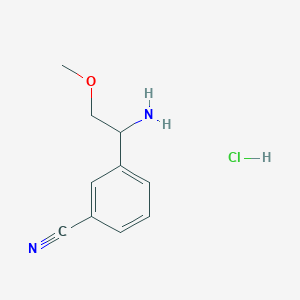
![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)